![molecular formula C13H18O2 B097855 Tricyclodecenyl propionate CAS No. 17511-60-3](/img/structure/B97855.png)
Tricyclodecenyl propionate
Overview
Description
Synthesis Analysis
The synthesis of tricyclodecenyl propionate involves petroleum coking byproducts dicyclopentadiene and propionic acid as the raw materials. Under the catalysis of loaded solid acid, the raw materials directly have acetylation through electrophilic addition to prepare crude tricyclodecenyl propionate at one step. A small amount of a propionic anhydride guard catalyst is added to prevent the crude tricyclodecenyl propionate from having hydrolysis reaction with a small amount of moisture in the material. Then, propionic acid is recycled for applied mechanically, and the finished tricyclodecenyl propionate product is obtained through neutralizing, washing, and rectification .Molecular Structure Analysis
The molecular formula of tricyclodecenyl propionate is C13H18O2 . The IUPAC name is 8-tricyclo [5.2.1.0 2,6 ]dec-3-enyl propanoate . The InChI is InChI=1S/C13H18O2/c1-2-13 (14)15-12-7-8-6-11 (12)10-5-3-4-9 (8)10/h3-4,8-12H,2,5-7H2,1H3 . The Canonical SMILES is CCC (=O)OC1CC2CC1C3C2C=CC3 .Physical And Chemical Properties Analysis
Tricyclodecenyl propionate has a molecular weight of 206.28 g/mol . Its density is approximately 1.0176 g/mL at 25 °C . The boiling point is roughly 305.14 °C .Scientific Research Applications
Fragrance Industry
Tricyclodecenyl propionate is often used in the fragrance industry due to its unique scent profile . It has fruity and herbal notes with a hint of woodiness . This makes it a popular choice for various perfumes and scented products .
Phototoxicity Research
Research has been conducted on the phototoxicity and photoallergenicity of Tricyclodecenyl propionate. This involves studying the effects of this compound when exposed to light, which is crucial in understanding its safety profile.
Chemical Synthesis
Tricyclodecenyl propionate can be synthesized in the lab using various methods . Increasingly, scientists are exploring the use of renewable materials to create this compound, which helps to preserve the earth’s natural resources .
Ester Production
Tricyclodecenyl propionate is an ester, and its production process has been the subject of patent filings . The process involves reacting a lower carboxylic acid and a dicyclopentadiene in the presence of triflic acid .
Surfactant Research
Tricyclodecenyl propionate is also studied for its potential use as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
Analytical Chemistry
Tricyclodecenyl propionate can be used in analytical chemistry for research purposes . It can be used as a standard or a reagent in various chemical analyses .
Safety And Hazards
Tricyclodecenyl propionate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The tricyclodecenyl propionate market is expected to grow in the future due to its high safety parameters and harmless impact on the environment . The growth in the market is synonymous with continuous innovation. Companies fostering a culture of innovation, whether through product development, process improvement, or business model evolution, are better equipped to adapt to evolving market demands and secure their position as industry leaders .
properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJUGKATXCWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2CC1C3C2C=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036312 | |
Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tricyclodecenyl propionate | |
CAS RN |
17511-60-3 | |
Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17511-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclodecenyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAHYDRO-4,7-METHANOINDEN-6-YL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3ASM14UAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the safety of Tricyclodecenyl Propionate as a fragrance ingredient?
A1: The provided research paper from the Research Institute for Fragrance Materials (RIFM) [] focuses on the safety assessment of Tricyclodecenyl Propionate. While the abstract itself doesn't provide specific details about the findings, it indicates that the research aims to evaluate the safety of this compound for its use in fragrances. This suggests that the full paper likely contains data on toxicological studies, exposure assessments, and potentially any identified adverse effects.
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